molecular formula C19H18N4O2S B2468094 1-(4-((6-Methylpyridazin-3-yl)oxy)phenyl)-3-(3-(methylthio)phenyl)urea CAS No. 1206998-00-6

1-(4-((6-Methylpyridazin-3-yl)oxy)phenyl)-3-(3-(methylthio)phenyl)urea

Cat. No. B2468094
CAS RN: 1206998-00-6
M. Wt: 366.44
InChI Key: PGSBJZCUUFKURH-UHFFFAOYSA-N
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Description

1-(4-((6-Methylpyridazin-3-yl)oxy)phenyl)-3-(3-(methylthio)phenyl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and biotechnology. This compound is commonly referred to as MPMD, and it is a derivative of urea. MPMD has been shown to possess several unique properties that make it a promising candidate for various applications.

Mechanism of Action

The mechanism of action of MPMD is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways that are involved in cancer cell growth and survival. MPMD has been shown to inhibit the activity of several kinases, including EGFR, HER2, and VEGFR, which are known to be overexpressed in various types of cancer.
Biochemical and Physiological Effects
MPMD has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and suppress the proliferation of cancer cells. MPMD has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using MPMD in lab experiments include its potent anti-cancer activity, its ability to inhibit multiple kinases and signaling pathways, and its anti-inflammatory properties. The limitations of using MPMD in lab experiments include its potential toxicity to normal cells and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on MPMD. These include:
1. Further studies on the mechanism of action of MPMD to better understand how it inhibits cancer cell growth and survival.
2. Development of more efficient synthesis methods for MPMD to increase yields and purity.
3. Investigation of the potential use of MPMD in combination with other anti-cancer agents to enhance its efficacy.
4. Evaluation of the potential use of MPMD in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases.
5. Studies on the pharmacokinetics and pharmacodynamics of MPMD to better understand its efficacy and safety in vivo.
Conclusion
In conclusion, 1-(4-((6-Methylpyridazin-3-yl)oxy)phenyl)-3-(3-(methylthio)phenyl)urea is a promising compound that has shown potent anti-cancer and anti-inflammatory activity. Its mechanism of action is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways. MPMD has several advantages and limitations for use in lab experiments, and there are several future directions for research on this compound.

Synthesis Methods

The synthesis of MPMD involves the reaction of 4-(6-methylpyridazin-3-yloxy)aniline with 3-(3-methylthiophenyl)isocyanate in the presence of a suitable solvent and catalyst. The reaction proceeds through a series of steps that result in the formation of MPMD. The synthesis of MPMD has been optimized, and several methods have been developed to produce this compound in high yields and purity.

Scientific Research Applications

MPMD has been extensively studied for its potential applications in medicine and biotechnology. It has been shown to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. MPMD has also been shown to possess anti-inflammatory properties and can be used to treat inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

1-[4-(6-methylpyridazin-3-yl)oxyphenyl]-3-(3-methylsulfanylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S/c1-13-6-11-18(23-22-13)25-16-9-7-14(8-10-16)20-19(24)21-15-4-3-5-17(12-15)26-2/h3-12H,1-2H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGSBJZCUUFKURH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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